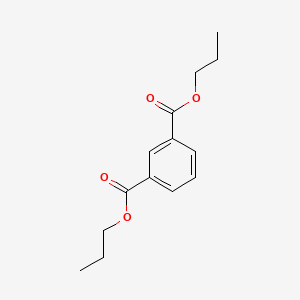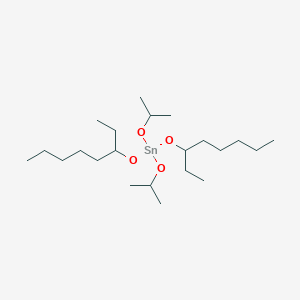
Tin(IV) 2-ethylhexanoate diisopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD00210604, also known as tin(IV) 2-ethylhexanoate diisopropoxide, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C8H16O2+2C3H8O→Sn(C8H15O2)2(C3H7O)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The organic groups attached to the tin atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) compounds)
Substitution: Various organotin derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Tin(IV) 2-ethylhexanoate diisopropoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of tin(IV) 2-ethylhexanoate diisopropoxide involves its interaction with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tin(IV) chloride (SnCl4)
- Tin(II) chloride (SnCl2)
- Dibutyltin dilaurate
- Tributyltin oxide
Uniqueness
Tin(IV) 2-ethylhexanoate diisopropoxide is unique due to its specific combination of organic groups attached to the tin atom. This gives it distinct chemical properties and reactivity compared to other organotin compounds.
Propiedades
Fórmula molecular |
C22H48O4Sn |
|---|---|
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
di(octan-3-yloxy)-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
Clave InChI |
PGCMGLRZGNUYHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


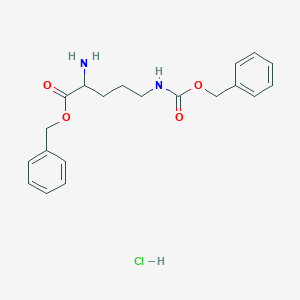
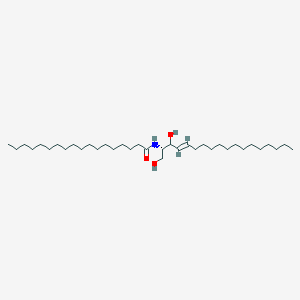
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
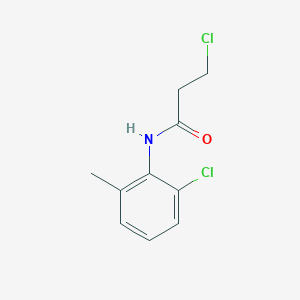
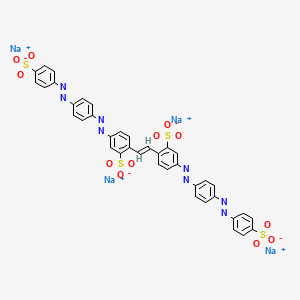
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)


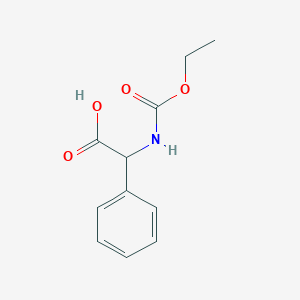
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)


